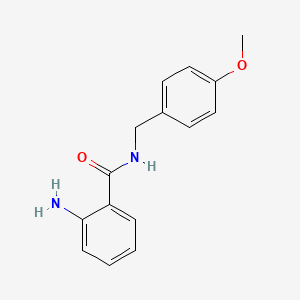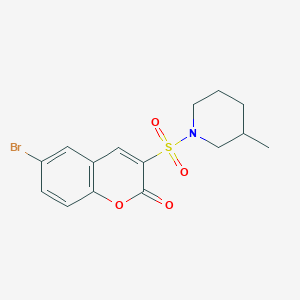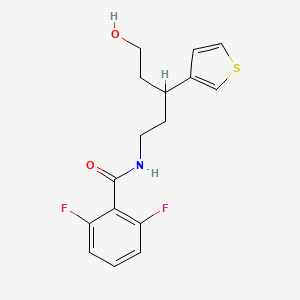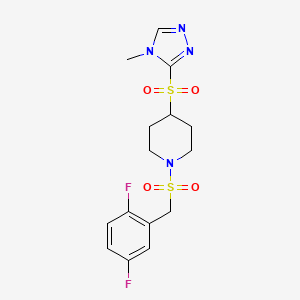
4,11,11-trimethyl-N-(2-phenylethyl)-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of catalysts to achieve the desired product. While the exact synthesis process for this compound is not detailed in the available literature, similar compounds have been synthesized through reactions involving catalysts and specific reactants under controlled conditions. For example, Gein et al. (2017) described the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides through three-component reactions, showcasing the complexity and precision required in organic synthesis (Gein, Zamaraeva, Dmitriev, & Nasakin, 2017).
Molecular Structure Analysis
The molecular structure of organic compounds significantly influences their chemical behavior and interactions. Techniques such as IR, 1H NMR spectroscopy, and X-ray analysis are commonly used to determine the structure of synthesized compounds. The detailed structure analysis aids in understanding the compound's stereochemistry and conformational preferences, crucial for predicting its reactivity and physical properties. The synthesis and structure elucidation of similar compounds were reported by Gein et al. (2017), highlighting the importance of structural analysis in organic chemistry research.
Chemical Reactions and Properties
Organic compounds participate in various chemical reactions, depending on their functional groups and molecular structure. The reactivity of "4,11,11-trimethyl-N-(2-phenylethyl)-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide" would be influenced by its carboxamide group and the methanophenazine core. Studies on similar compounds provide insights into potential reactions, such as nucleophilic substitutions, oxidation-reduction reactions, and catalyzed transformations. For instance, the reaction of nitriles under high pressure to form triazine derivatives, as studied by Yasumoto et al. (1973), could be analogous to reactions involving the nitrogen-containing heterocycles in this compound (Yasumoto, Yanagiya, & Kurabayashi, 1973).
Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
Compounds with complex structures, including those similar to the specified chemical, are often studied for their synthesis routes and potential as catalysts in chemical reactions. For example, the study of nitriles under high pressure revealed catalytic effects of amines and water in forming trisubstituted 1,3,5-triazines, illustrating the intricate interplay of organic compounds under specific conditions (Yasumoto et al., 1973).
Materials Science
In materials science, the synthesis of polyamides containing specific moieties, like the phenylindane group, showcases applications in creating materials with unique properties, such as high solubility and excellent gas separation characteristics (Ding & Bikson, 2002). These studies contribute to the development of advanced materials for industrial applications.
Medicinal Chemistry
In the realm of medicinal chemistry, research into compounds like imidazotetrazines for their antitumor properties explores the potential of complex organic molecules in treating diseases. The synthesis of these compounds and their activity against specific cancer cell lines indicate the therapeutic applications of such chemical structures (Stevens et al., 1984).
Mécanisme D'action
Propriétés
IUPAC Name |
12,15,15-trimethyl-N-(2-phenylethyl)-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O/c1-23(2)24(3)14-15-25(23,22(29)26-16-13-17-9-5-4-6-10-17)21-20(24)27-18-11-7-8-12-19(18)28-21/h4-12H,13-16H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNIGZMMSQDKEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)NCCC5=CC=CC=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,11,11-trimethyl-N-(2-phenylethyl)-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl-amine](/img/structure/B2487368.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2487374.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea](/img/structure/B2487379.png)
![N-(2-ethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2487380.png)

![3-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one oxalate](/img/structure/B2487382.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2487383.png)



![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2487389.png)
